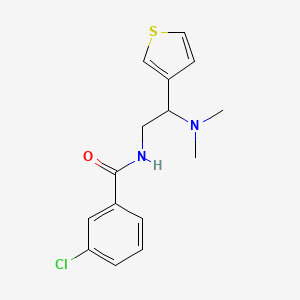
3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H17ClN2OS and its molecular weight is 308.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide , with the molecular formula C11H15ClN2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a chloro-substituted benzamide core linked to a dimethylamino group and a thiophene moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. Inhibitors of FtsZ assembly have shown promising results against Gram-positive bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli | Mechanism of Action |
|---|---|---|---|
| 3-Chloro derivative | 25 | 49 | FtsZ inhibition |
| N2 | 25 | 49 | GTPase inhibition |
| N3 | 50 | 76 | FtsZ assembly interference |
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anticancer activity. Research has highlighted the importance of structural modifications in enhancing potency against cancer cell lines. For example, derivatives with specific substitutions have been shown to inhibit growth in tumorigenic cell lines while sparing non-tumorigenic cells .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) against Cancer Cells | Selectivity Index (SI) |
|---|---|---|
| Azumamide C | 14 | >200 |
| Azumamide E | 67 | >200 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell division and proliferation, such as FtsZ and histone deacetylases (HDACs). The selectivity for different HDAC isoforms can lead to varied biological effects, including anti-inflammatory and anticancer activities .
- Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors or other membrane-bound proteins, which could influence signaling pathways involved in cell survival and apoptosis.
Study on Antibacterial Efficacy
A study published in MDPI evaluated various compounds for their antibacterial efficacy against resistant strains. It was found that derivatives similar to our compound significantly inhibited the growth of MRSA, demonstrating a potential clinical application for treating resistant infections .
Investigation into Anticancer Effects
In another investigation focusing on thalidomide derivatives, compounds structurally related to this compound displayed selective cytotoxicity towards cancer cells at low concentrations, indicating a promising avenue for further research into its anticancer properties .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-18(2)14(12-6-7-20-10-12)9-17-15(19)11-4-3-5-13(16)8-11/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUXLUZHMQGWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














